molecular formula C23H21N3O3S3 B2614161 (Z)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 900135-01-5

(Z)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No. B2614161
CAS RN: 900135-01-5
M. Wt: 483.62
InChI Key: AZWIUHVOOLJTOA-PDGQHHTCSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzothiazole, a thioxothiazolidinone, and a propanamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the benzothiazole ring, the polarity of the propanamide group, and the reactivity of the thioxothiazolidinone ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzothiazole ring might participate in electrophilic substitution reactions, while the thioxothiazolidinone ring could be involved in addition or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the potential of derivatives of the chemical compound for antimicrobial purposes. A series of compounds synthesized from 2-thioxothiazolidin-4-one have shown good to moderate activity against both gram-positive and gram-negative bacteria. These findings suggest the compound's derivatives could serve as a foundation for developing new antimicrobial agents. Among these, specific derivatives have showcased particularly effective antimicrobial properties, comparable to standard drugs like Ampicillin, albeit with lower activity than Ciprofloxacin. This highlights their potential as viable candidates in the ongoing search for new antimicrobial substances (PansareDattatraya & Devan, 2015).

Structural and Supramolecular Chemistry

The structural aspects of similar compounds have been explored through X-ray crystallography, revealing insights into their supramolecular structures. Studies on variants of the compound, such as those with a (Z)-5-benzylidene-2-thioxothiazolidin-4-one structure, have elucidated their hydrogen-bonded dimers, chains of rings, and complex sheet formations. These findings contribute to a deeper understanding of the molecular interactions and structural characteristics that may underlie their biological activities and material properties. The wide C-C-C angles at the methine C atom linking two rings and the specific hydrogen bonding patterns provide a basis for understanding the molecular assembly and potential applications in material science and molecular engineering (Delgado et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could focus on elucidating its synthesis, characterizing its properties, determining its mechanism of action, and assessing its safety and efficacy for its intended use .

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S3/c1-13-10-14(2)20-17(11-13)31-22(25-20)24-19(27)8-9-26-21(28)18(32-23(26)30)12-15-4-6-16(29-3)7-5-15/h4-7,10-12H,8-9H2,1-3H3,(H,24,25,27)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWIUHVOOLJTOA-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CCN3C(=O)C(=CC4=CC=C(C=C4)OC)SC3=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CCN3C(=O)/C(=C/C4=CC=C(C=C4)OC)/SC3=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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